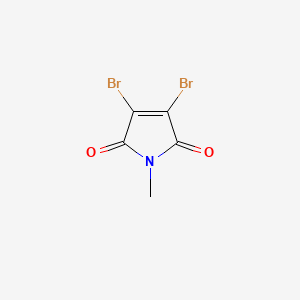

2,3-Dibromo-N-methylmaleimide

Description

Significance of Maleimide (B117702) Scaffolds in Synthetic Chemistry

Maleimides are five-membered dicarboximide rings containing a reactive carbon-carbon double bond. This structural motif is a cornerstone in various synthetic endeavors for several key reasons. The electron-withdrawing nature of the two adjacent carbonyl groups renders the double bond highly electrophilic and an excellent Michael acceptor. This reactivity has been extensively exploited in bioconjugation chemistry for the modification of proteins and other biomolecules. sci-hub.se

Beyond their role in bioconjugation, maleimide scaffolds are crucial components in the synthesis of a wide range of heterocyclic compounds and complex natural products. rsc.org Their ability to participate in cycloaddition reactions, such as the Diels-Alder reaction, allows for the rapid construction of intricate polycyclic systems. rsc.orgirb.hr Recent advancements have further expanded their utility into areas like photocatalysis and electrochemical transformations, offering more sustainable and selective synthetic routes. rsc.orgnih.gov The inherent planarity and rigidity of the maleimide ring also make it an attractive component in the design of functional materials and dyes. bohrium.com

Overview of Halogenated Maleimide Reactivity and Utility

The introduction of halogen atoms, particularly at the 2- and 3-positions of the maleimide ring, dramatically influences its reactivity and expands its synthetic potential. Halogenated maleimides serve as versatile precursors for a variety of chemical transformations that are not readily accessible with their non-halogenated counterparts.

The presence of halogens enhances the electrophilicity of the double bond, making them even more potent Michael acceptors and dienophiles in cycloaddition reactions. au.dkacs.org Furthermore, the carbon-halogen bonds provide reactive handles for cross-coupling reactions, enabling the introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups. thieme-connect.com This has proven invaluable in the synthesis of highly substituted maleimides with tailored electronic and steric properties.

Research has shown that halogenated maleimides can undergo divergent reaction pathways depending on the reaction conditions. For instance, in reactions with trienamines, they can participate in either a [4+2] cycloaddition or a [4+2]/SN2 cascade reaction, leading to the formation of different complex cyclic structures with high stereoselectivity. au.dkacs.org This tunable reactivity underscores the significant utility of halogenated maleimides in constructing diverse molecular architectures.

Specific Focus on 2,3-Dibromo-N-methylmaleimide as a Research Target

Among the various halogenated maleimides, this compound has emerged as a particularly valuable and versatile reagent. The presence of two bromine atoms provides two reactive sites for sequential and selective functionalization, allowing for the stepwise introduction of different substituents. This capability is crucial for the synthesis of unsymmetrically substituted maleimides, which are often challenging to prepare by other methods.

This compound has been successfully employed in a range of synthetic applications. It serves as a key starting material for the synthesis of bis-indolylmaleimides, a class of compounds with interesting biological activities, through reactions with indolyl Grignard reagents. scientificlabs.co.ukmdpi.com The solvent has been found to play a critical role in directing the outcome of this reaction, with different solvents favoring the formation of mono- or bis-indolyl products. mdpi.com

Furthermore, this compound has been utilized as an acetylene (B1199291) equivalent in tandem [4+2] cycloaddition reactions. irb.hrirb.hrsciforum.net In these transformations, it effectively acts as a "molecular glue," bridging two diene molecules together through a sequence of cycloaddition and debromination steps. irb.hrirb.hrsciforum.net Its utility also extends to cross-coupling reactions, where it can be selectively mono- or di-substituted using various organometallic reagents, providing access to a wide range of functionalized maleimides. thieme-connect.comscientificlabs.co.uk

The table below summarizes some of the key properties of this compound:

| Property | Value |

| IUPAC Name | 3,4-Dibromo-1-methyl-1H-pyrrole-2,5-dione |

| Molecular Formula | C₅H₃Br₂NO₂ |

| Molecular Weight | 268.89 g/mol |

| Appearance | Solid |

| Melting Point | 120-124 °C scientificlabs.co.uk |

| CAS Number | 3005-27-4 |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,4-dibromo-1-methylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2NO2/c1-8-4(9)2(6)3(7)5(8)10/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKITYUQKOJMMOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(C1=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184108 | |

| Record name | Maleimide, dibromo-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3005-27-4 | |

| Record name | Dibromo-N-methylmaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3005-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleimide, dibromo-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003005274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3005-27-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maleimide, dibromo-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dibromo-N-methylmaleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Methyl-2,3-dibromomaleimide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5U5TK6UT5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Synthetic Methodologies for 2,3 Dibromo N Methylmaleimide

Traditional Synthetic Pathways to 2,3-Dibromo-N-methylmaleimide

The traditional synthesis of N-substituted maleimides, including this compound, typically follows a two-step process. The first step involves the reaction of a primary amine with a maleic anhydride (B1165640) derivative to form an intermediate maleamic acid. The second step is the cyclodehydration of this intermediate to yield the final maleimide (B117702). researchgate.net

In the case of this compound, the synthesis commences with the reaction of dibromomaleic anhydride with methylamine. This initial reaction forms N-methyl-2,3-dibromomaleamic acid. The subsequent and crucial step is the cyclization of this amic acid intermediate. This is commonly achieved by heating the intermediate in the presence of a dehydrating agent, such as acetic anhydride, often with a catalyst like sodium acetate. orientjchem.org A similar approach has been demonstrated in the synthesis of N-Fluoresceindibromomaleimide, where dibromomaleic anhydride was reacted with fluoresceinamine at room temperature, followed by cyclization through heating in acetic acid. acs.orgnih.gov

Table 1: Traditional Synthesis of a Representative N-Substituted Dibromomaleimide

| Step | Reactants | Solvent | Temperature | Time | Product |

| 1. Amic Acid Formation | Dibromomaleic anhydride, Primary Amine | Acetic Acid | Room Temperature | 6 hours | N-substituted dibromomaleamic acid |

| 2. Cyclodehydration | N-substituted dibromomaleamic acid | Acetic Acid | Reflux | 3 hours | N-substituted dibromomaleimide |

This table is illustrative of a typical traditional synthesis for a compound analogous to this compound. acs.orgnih.gov

Optimized and Scaled-Up Preparations of this compound

Efforts to optimize the synthesis of dibromomaleimides have focused on developing milder reaction conditions to improve yields and purity, which are critical for scaled-up preparations. A notable advancement is the use of N-methoxycarbonyl activated species. This method provides a mild and effective route to N-functionalised bromomaleimides. researchgate.net

The process involves the initial activation of the dibromomaleimide. This activated species can then react with a range of amines at room temperature to afford the desired N-substituted dibromomaleimides in good yields. This approach avoids the high temperatures often required for traditional cyclodehydration, which can lead to side reactions and impurities. The milder conditions are particularly advantageous for large-scale synthesis where thermal control can be challenging. researchgate.net

Table 2: Optimized Synthesis of N-Substituted Dibromomaleimides via Activated Intermediate

| Reactant 1 | Reactant 2 | Solvent | Temperature | Yield |

| N-methoxycarbonyldibromomaleimide | Various alkyl and aryl amines | Not specified | Room Temperature | Good |

This table summarizes the optimized conditions for the synthesis of a range of N-substituted dibromomaleimides. researchgate.net

Microwave-Assisted Synthesis of this compound

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, often leading to significantly reduced reaction times and increased yields compared to conventional heating methods. researchgate.netnih.goveurekaselect.com This methodology has been successfully applied to the synthesis of various N-substituted maleimides and other heterocyclic compounds. iosrjen.orgnih.govnih.gov

In the context of this compound synthesis, microwave irradiation can be employed to accelerate the cyclization of the N-methyl-2,3-dibromomaleamic acid intermediate. The direct and efficient heating provided by microwaves can lead to a more uniform thermal environment, minimizing the formation of byproducts and simplifying purification. researchgate.net Studies on related compounds have demonstrated that microwave-assisted synthesis can reduce reaction times from hours to minutes while achieving comparable or even higher yields. nih.govnih.gov

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis for N-Substituted Imides

| Synthesis Method | Typical Reaction Time | Typical Yield | Reference |

| Conventional Heating | Hours | Good | nih.gov |

| Microwave-Assisted | Minutes | Excellent | nih.govnih.gov |

This table provides a general comparison based on the synthesis of related heterocyclic compounds.

Thermal Synthetic Conditions for this compound Reactions

Thermal conditions are a cornerstone of traditional maleimide synthesis, particularly for the cyclodehydration step. The application of heat is necessary to overcome the activation energy barrier for the ring-closure reaction that transforms the maleamic acid intermediate into the maleimide.

The specific temperatures required can vary depending on the substrate and the presence of a catalyst. For the synthesis of N-substituted maleimides, temperatures ranging from 60 °C to reflux conditions in solvents like acetic acid are commonly employed. orientjchem.orgacs.orgnih.gov In some cases, such as the curing of bismaleimide (B1667444) resins, much higher temperatures, in the range of 230-350 °C, are utilized, indicating the thermal stability of the maleimide ring once formed. orientjchem.org The choice of thermal conditions is a critical parameter that influences reaction rate, yield, and the purity of the final this compound product.

Table 4: Thermal Conditions for the Synthesis of N-Substituted Maleimides

| Reactants | Solvent | Temperature | Duration |

| N-substituted maleamic acid, Acetic anhydride, Sodium acetate | Not specified | 60 °C | 2 hours |

| N-substituted dibromomaleamic acid | Acetic Acid | Reflux | 3 hours |

This table outlines typical thermal conditions used in the cyclization step of N-substituted maleimide synthesis. orientjchem.orgacs.orgnih.gov

Iii. Mechanistic Studies and Reaction Chemistry of 2,3 Dibromo N Methylmaleimide

Diels-Alder Cycloaddition Reactions of 2,3-Dibromo-N-methylmaleimide

This compound is a versatile dienophile in Diels-Alder reactions, a powerful class of pericyclic reactions that form six-membered rings. Its reactivity is enhanced by the electron-withdrawing nature of the two bromine atoms and the maleimide (B117702) backbone.

This compound can function as a synthetic equivalent of acetylene (B1199291) in Diels-Alder reactions. This strategy involves a [4+2] cycloaddition followed by a subsequent elimination of the two bromine atoms to introduce a double bond in the cycloadduct. This approach is particularly useful for the synthesis of dibenzobarrelene derivatives.

In one example, this compound acts as a "molecular glue," bridging two anthracene (B1667546) molecules in a one-pot, three-step synthesis of a janusene N-methyl-5a,11a-dicarboximide. This thermal reaction provides a simpler synthetic route compared to sequential multi-step [4+2] cycloaddition methods.

Tandem [4+2] cycloaddition reactions involving this compound have been employed to construct complex polycyclic molecules. For instance, janusene derivatives can be synthesized thermally in a one-pot methodology where this compound serves as an acetylene equivalent, facilitating intramolecular acetylene transfer through an addition-debromination pathway.

The key step that enables this compound to act as an acetylene equivalent in tandem Diels-Alder reactions is a thermal 1,2-debromination. Following the initial [4+2] cycloaddition, the resulting dibrominated cycloadduct undergoes elimination of the two bromine atoms upon heating. This elimination generates a new 2π-component within the molecule, which is then poised for a second intramolecular [4+2] cycloaddition. The efficiency and outcome of this debromination step can be influenced by reaction conditions such as temperature and the presence of a solvent.

The stereochemistry of Diels-Alder reactions is a critical aspect that dictates the three-dimensional structure of the products. The "endo rule" often predicts the major product, suggesting that the dienophile's substituents are oriented towards the diene in the transition state, a preference driven by secondary orbital interactions. However, steric hindrance can counteract this electronic preference, leading to the formation of the exo isomer.

In the context of intramolecular Diels-Alder reactions, predicting the stereochemical outcome is complex due to the competition between the endo addition rule and steric factors imposed by the tether connecting the diene and dienophile. Computational studies can be employed to evaluate the thermodynamic stability of the possible stereoisomeric products.

For intermolecular reactions, the stereochemistry of the dienophile is generally preserved in the product. For a substituted dienophile like this compound, the relative orientation of the bromine atoms will be maintained in the resulting cycloadduct. When both the diene and dienophile are substituted, the formation of diastereomers (endo and exo) is possible. The facial selectivity of the cycloaddition can be influenced by bulky substituents on either the diene or the dienophile, which can direct the approach of the other reactant to the less sterically hindered face. Unusual regio- and stereo-selectivity have been observed in Diels-Alder reactions between bulky N-phenylmaleimides and anthracene derivatives, highlighting the importance of steric effects in controlling the reaction outcome.

Nucleophilic Substitution and Addition Reactions of this compound

The electron-deficient nature of the carbon-carbon double bond in this compound, along with the presence of two good leaving groups (bromide ions), makes it susceptible to nucleophilic attack.

The reaction of this compound with organometallic reagents, such as indolyl magnesium bromide (an indole (B1671886) Grignard reagent), provides a route to substituted maleimides. These reactions are typically initiated by the activation of the C-3 position of the indole through the formation of the Grignard reagent.

The outcome of the reaction between indolyl magnesium bromide and this compound is highly dependent on the solvent used. This solvent dependency allows for the selective synthesis of either mono- or bisindolylmaleimides.

| Solvent | Product(s) | Yield |

| Toluene | Bisindolyl compound | 70% |

| THF | Monoindolyl compound | 74% |

| Ether/Benzene (B151609) mixture | Mixture of mono- and bisindolylmaleimides | - |

This table summarizes the solvent-dependent outcomes of the reaction between indolyl magnesium bromide and this compound.

This selectivity is crucial for the synthesis of unsymmetrically substituted bisindolylmaleimides, which are important precursors for various biologically active compounds.

Solvent-Dependent Reaction Outcomes in Nucleophilic Additions

The choice of solvent can significantly influence the outcome of nucleophilic substitution reactions by stabilizing or destabilizing reactants, intermediates, and transition states. Reactions involving this compound are typically nucleophilic substitutions, where the bromide ions act as leaving groups. The specific effect of a solvent depends on its classification as polar protic or polar aprotic.

Polar Protic Solvents: These solvents, such as water and alcohols, possess O-H or N-H bonds and are capable of hydrogen bonding. They are effective at solvating both cations and anions. For reactions with this compound, a polar protic solvent can strongly solvate the incoming nucleophile (especially if it is an anion) through hydrogen bonding. This solvation shell can stabilize the nucleophile, making it less reactive and potentially slowing the rate of a direct substitution (SN2-type) reaction. Conversely, if the reaction proceeds through a carbocation-like intermediate (SN1-type mechanism), these solvents would strongly stabilize the charged intermediate, thereby accelerating the reaction.

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are polar but lack O-H or N-H bonds, preventing them from acting as hydrogen-bond donors. While they can solvate cations well through ion-dipole interactions, their ability to solvate anions is weaker. This leaves the anionic nucleophile less shielded and more reactive, which typically accelerates the rate of SN2 reactions. For instance, studies on the polymerization of 2,3-dibromomaleimide with dithiol monomers involved screening various solvents to find optimal conditions, highlighting the solvent's critical role in reaction efficiency.

While these general principles govern nucleophilic substitutions, specific studies detailing how varying the solvent systematically alters the product distribution for nucleophilic additions to this compound are not extensively detailed in the reviewed literature. However, the reaction conditions reported in various studies often specify a particular solvent system, such as aqueous buffers mixed with DMF, indicating that a balance of polarity and protic character is often required to achieve the desired outcome, especially in bioconjugation applications.

Reactions with Thiol Nucleophiles and Cysteine Surrogates

This compound exhibits distinct reactivity with thiol nucleophiles, which is central to its application in bioconjugation. Unlike traditional maleimides that undergo Michael addition reactions with thiols to form a succinimide (B58015) product, dibromomaleimides react via a nucleophilic substitution mechanism. In this process, one or both bromine atoms are displaced by the thiol, while the carbon-carbon double bond of the maleimide ring is retained.

This reactivity is highly selective for the thiol groups of cysteine residues within proteins. Treatment of a protein containing a single cysteine residue with this compound leads to the exclusive formation of a mono-bromo adduct, where one bromine atom is substituted by the cysteine's sulfur atom. This initial adduct remains reactive and can undergo a second substitution with another thiol-containing molecule. This sequential reaction allows for the creation of diverse bioconjugates. For example, a protein can first be linked to the dibromomaleimide, and then a second nucleophilic thiol, such as glutathione (B108866) or thioglucose, can be added to displace the second bromine atom, forming protein-peptide or protein-sugar conjugates.

This chemistry also enables the bridging of disulfide bonds in peptides and proteins. The disulfide is first reduced, typically with a reagent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to generate two free thiol groups. These thiols then react with the this compound in a sequential substitution to form a stable, maleimide-bridged structure, effectively locking the peptide or protein in its native conformation. This reaction proceeds efficiently in aqueous buffers across a broad pH range.

Below is a table summarizing the outcomes of reactions between this compound and various thiol nucleophiles.

| Thiol Nucleophile / Substrate | Reaction Type | Product | Key Finding |

|---|---|---|---|

| Single Cysteine Residue (e.g., in Grb2 SH2 domain) | Mono-substitution | Protein-S-monobromo-N-methylmaleimide adduct | Highly selective initial reaction forming a reactive intermediate. |

| Above adduct + Glutathione | Second substitution | Protein-peptide conjugate (bridged by the maleimide) | Demonstrates the utility for sequential bioconjugation. |

| Above adduct + Thioglucose | Second substitution | Protein-sugar conjugate (bridged by the maleimide) | Allows for the attachment of carbohydrate moieties to proteins. |

| Reduced Disulfide Bond (e.g., in Somatostatin) | Double substitution / Bridging | Maleimide-bridged peptide | Efficiently inserts into disulfide bonds after reduction, maintaining peptide conformation. |

Cross-Coupling Reactions Involving this compound

Mono-Cross Coupling with Triorganoindium Derivatives

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. While triorganoindium reagents have been shown to be effective nucleophiles in palladium-catalyzed couplings with substrates like propargylic esters, specific studies detailing their mono-cross coupling with this compound were not identified in the reviewed literature. The general reactivity of such reagents suggests they could potentially be used for the arylation, alkenylation, or alkylation of the dibromomaleimide core, but dedicated research on this specific transformation is not available.

Palladium-Catalyzed Carbon-Carbon Cross-Coupling Strategies

The Suzuki-Miyaura cross-coupling reaction is a highly versatile palladium-catalyzed method for forming carbon-carbon bonds, and it has been successfully applied to this compound (also known as 3,4-dibromo-1-methyl-1H-pyrrole-2,5-dione). researchgate.netconsensus.app This strategy enables the synthesis of pharmacologically relevant aryl-substituted maleimide derivatives. researchgate.netconsensus.app

The reaction demonstrates notable site-selectivity based on the stoichiometry of the reactants:

Mono-arylation: When one equivalent of an arylboronic acid is reacted with this compound, a site-selective mono-cross-coupling occurs. researchgate.netconsensus.app This yields an N-methyl-2-aryl-3-bromomaleimide, leaving one bromine atom intact for potential further functionalization. researchgate.netconsensus.app

Di-arylation: Using two equivalents of an arylboronic acid leads to the formation of vicinal diphenyl-substituted maleimide products. researchgate.netconsensus.app Furthermore, a one-pot reaction with two different arylboronic acids can be performed to afford unsymmetrical N-methyl-2,3-diaryl-maleimides. researchgate.netconsensus.app

These ligand-free, palladium-catalyzed reactions are tolerant of a wide range of functional groups on the arylboronic acid, making this a robust method for creating a library of substituted maleimides. consensus.appnih.gov The reaction typically proceeds under basic conditions using catalysts like Pd(PPh₃)₄. nih.gov The ability to selectively introduce one or two aryl groups provides a powerful tool for tuning the electronic and steric properties of the maleimide core. researchgate.net

The table below illustrates the outcomes of Suzuki-Miyaura coupling reactions with this compound. researchgate.netconsensus.app

| Arylboronic Acid Equivalents | Reaction Type | General Product | Significance |

|---|---|---|---|

| 1 equivalent | Site-selective mono-arylation | N-methyl-2-aryl-3-bromomaleimide | Provides a functional handle (bromine) for subsequent reactions. researchgate.netconsensus.app |

| 2 equivalents (same boronic acid) | Symmetrical di-arylation | N-methyl-2,3-diaryl-maleimide (symmetrical) | Allows for the synthesis of vicinal diaryl-substituted maleimides. researchgate.netconsensus.app |

| 1 equivalent of Ar¹B(OH)₂, then 1 equivalent of Ar²B(OH)₂ (one-pot) | Unsymmetrical di-arylation | N-methyl-2-(aryl¹)-3-(aryl²)-maleimide | Enables the creation of complex maleimides with two distinct aryl groups. researchgate.netconsensus.app |

Cascade and Multi-Component Reactions Facilitated by this compound

Cascade and multi-component reactions offer efficient pathways to complex molecular architectures in a single operation. In some contexts, this compound can act as a dienophile in Diels-Alder reactions, which can be the initiating step of a cascade sequence. For example, the cycloaddition of anthracene with this compound under microwave irradiation at high temperature was observed to afford several products, indicating complex subsequent reactivity. researchgate.net In one notable one-pot, three-step synthesis, this compound functions as an acetylene equivalent, acting as a 'molecular glue' to bridge two anthracene molecules together. researchgate.net However, beyond its role in initiating certain cycloaddition-based sequences, the broader application of this compound as a facilitator for a wide range of mechanistically diverse cascade or multi-component reactions is not extensively documented in the surveyed literature.

Explorations of Radical Reactions and Alternative Mechanistic Pathways

The carbon-bromine bonds in this compound are susceptible to cleavage under radical conditions, opening alternative mechanistic pathways beyond ionic reactions. A common method for initiating such reactions is the use of a radical initiator, like 2,2'-azobis(isobutyronitrile) (AIBN), in combination with a reagent such as tri-n-butyltin hydride (Bu₃SnH). libretexts.org In this type of process, the tributyltin radical can abstract a bromine atom from the maleimide to generate a carbon-centered radical on the maleimide ring. libretexts.org This reactive intermediate could then participate in various radical processes, such as reduction (hydrogen atom abstraction from Bu₃SnH) or intermolecular/intramolecular additions. libretexts.org

While specific, preparative radical reactions utilizing this compound are not widely reported, its interaction with radical processes has been observed. For instance, attempts to use a 2,3-dibromomaleimide functional group as part of an initiator for Atom Transfer Radical Polymerization (ATRP) resulted in the inhibition of the polymerization process. This suggests that the dibromomaleimide moiety likely interferes with the catalytic cycle of the ATRP, possibly by reacting with the radical intermediates or the metal catalyst, thereby preventing chain propagation. This observation confirms the compound's reactivity under conditions where radical species are present, even if the outcome is not synthetically productive in this particular context.

Iv. Derivatization and Functionalization Strategies Employing 2,3 Dibromo N Methylmaleimide

Synthesis of Bis-Indolylmaleimides (BIMs) from 2,3-Dibromo-N-methylmaleimide

Bis-indolylmaleimides (BIMs) are a significant class of compounds, many of which are synthetic precursors to indolocarbazoles, a group known for its biological activities. researchgate.net A key method for synthesizing BIMs involves the reaction of an indole (B1671886) Grignard reagent with this compound. mdpi.com

Research by Brenner et al. demonstrated that the outcome of this reaction is highly dependent on the solvent used. researchgate.netmdpi.com This solvent-dependency allows for controlled synthesis of either mono- or bis-indolyl products. When the reaction between an indole Grignard reagent and this compound is conducted in toluene, the symmetrically substituted bis-indolylmaleimide is the major product, formed in a 70% yield. researchgate.netmdpi.com In contrast, using a solvent mixture of ether and benzene (B151609) results in a mix of both mono- and bis-indolylmaleimides. researchgate.netmdpi.com The use of tetrahydrofuran (B95107) (THF) as the solvent selectively yields the mono-indolyl compound in 74% yield, which is a crucial intermediate for creating unsymmetrical derivatives. researchgate.netmdpi.com

| Solvent | Reactant | Major Product | Yield | Reference |

|---|---|---|---|---|

| Toluene | Indole Grignard Reagent | Symmetrical Bis-Indolylmaleimide | 70% | researchgate.netmdpi.com |

| Tetrahydrofuran (THF) | Indole Grignard Reagent | Mono-Indolylmaleimide | 74% | researchgate.netmdpi.com |

| Ether/Benzene Mixture | Indole Grignard Reagent | Mixture of Mono- and Bis-Indolylmaleimides | Not specified | researchgate.netmdpi.com |

Formation of Unsymmetrically Substituted Maleimide (B117702) Derivatives

The ability to control the reaction between indole Grignard reagents and this compound is pivotal for the synthesis of unsymmetrically substituted bis-indolylmaleimides. researchgate.netmdpi.com This strategy leverages the high-yield formation of the mono-substituted intermediate.

The synthesis proceeds in a stepwise manner:

First Substitution: this compound is reacted with the first indole Grignard reagent in THF to regioselectively form the mono-indolyl, mono-bromo intermediate. researchgate.netmdpi.com

Second Substitution: This isolated intermediate is then reacted with a second, different indole Grignard reagent. This step substitutes the remaining bromine atom, leading to the formation of an unsymmetrically substituted bis-indolylmaleimide. mdpi.com

This approach was successfully utilized by Brenner et al. to achieve the first synthesis of arcyriarubin B, a naturally occurring unsymmetrical BIM. researchgate.netmdpi.com This method provides a clear pathway to novel derivatives by allowing for the introduction of two different indole moieties onto the maleimide core.

Functionalization with Active Methylene (B1212753) Compounds via Michael Addition-Elimination

This compound can be functionalized with nucleophiles through a Michael addition-elimination mechanism, also known as nucleophilic vinylic substitution. epa.gov Active methylene compounds, which are carbon compounds flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl acetoacetate), can be deprotonated to form stabilized carbanions. These carbanions are effective nucleophiles that can attack the electron-poor double bond of the maleimide ring. rsc.org

The proposed reaction mechanism involves two steps:

Michael Addition: The carbanion derived from the active methylene compound adds to one of the olefinic carbons of the dibromomaleimide. This forms a transient enolate intermediate.

Elimination: The intermediate collapses, reforming the double bond and eliminating a bromide ion, which is a good leaving group.

This sequence results in the net substitution of a bromine atom with the active methylene compound. This pathway expands the synthetic utility of this compound beyond reactions with heteroatom nucleophiles, enabling the formation of new carbon-carbon bonds on the maleimide core.

Regioselective and Chemoselective Derivatization Approaches for this compound

The synthetic utility of this compound is significantly enhanced by the ability to control the selectivity of its reactions.

Regioselectivity refers to the ability to control which of the two identical bromine atoms reacts. The solvent-dependent synthesis of mono-indolylmaleimides is a prime example of regiocontrol. researchgate.netmdpi.com By choosing THF as the solvent, the reaction with an indole Grignard reagent can be effectively stopped after a single substitution, yielding the mono-substituted product with high selectivity. researchgate.netmdpi.com This intermediate, which has one remaining bromine atom, can then be used for further, distinct functionalization.

Chemoselectivity is the ability of a reagent to react with one functional group in preference to others. This compound exhibits high chemoselectivity for thiol nucleophiles over amine nucleophiles. In studies involving protein modification, dibromomaleimide was shown to react exclusively with a cysteine residue (containing a thiol group) even in the presence of eight surface-exposed lysine (B10760008) residues (containing amine groups). nih.gov This high degree of selectivity for thiols makes dibromomaleimides valuable reagents in bioconjugation, where specific targeting of cysteine residues on proteins is often desired. nih.govresearchgate.net

V. Transformative Applications of 2,3 Dibromo N Methylmaleimide in Advanced Organic Synthesis

Construction of Polycyclic Aromatic Hydrocarbons (PAHs) and Janusene Derivatives

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds containing multiple fused aromatic rings. researchgate.net Their unique electronic and photophysical properties make them valuable in materials science. chemistryviews.org The synthesis of complex PAHs and their derivatives is a significant area of research in organic chemistry. chemistryviews.orgnih.govrsc.orgnih.gov

2,3-Dibromo-N-methylmaleimide serves as an effective molecular bridging agent, particularly in the synthesis of Janusene derivatives. mdpi.comirb.hr In a one-pot, three-step thermal reaction, it acts as an acetylene (B1199291) equivalent to bridge two anthracene (B1667546) molecules. mdpi.comirb.hr This method simplifies the synthesis of Janusene N-methyl-5a,11a-dicarboximide compared to traditional multi-step [4+2] cycloaddition routes. mdpi.comirb.hr The process involves an initial Diels-Alder reaction between anthracene and this compound, followed by a thermal 1,2-debromination to generate a reactive 2π-component, which then undergoes a second [4+2] cycloaddition with another molecule of anthracene. mdpi.com

This tandem [4+2] cycloaddition approach highlights the utility of this compound in constructing complex, three-dimensional polycyclic structures. mdpi.com

The Diels-Alder reaction is a cornerstone in the synthesis of complex polycyclic and annulated (ring-fused) systems. mdpi.commdpi.comrsc.orgnih.govresearchgate.net this compound, as a potent dienophile, readily participates in these reactions to form six-membered rings, which are foundational to many complex molecular architectures. mdpi.commdpi.com The reactivity of the dibromo-substituted double bond allows for sequential cycloadditions, leading to the construction of intricate, multi-ring systems. mdpi.com

For instance, after an initial [4+2] cycloaddition, the bromine atoms can be eliminated to regenerate a double bond within the newly formed ring system. This new olefin can then act as a dienophile in a subsequent Diels-Alder reaction, enabling the annulation of additional rings. mdpi.com This iterative strategy provides a powerful tool for the controlled synthesis of complex, multi-dimensional aromatic systems.

Precursor for Helically Chiral Molecules (e.g., Thiahelicene Synthesis)

Helically chiral molecules, such as helicenes, possess a unique screw-shaped structure that has garnered significant interest for applications in materials science and catalysis. mdpi.comnih.gov Thiahelicenes, which incorporate one or more thiophene (B33073) rings into the helical backbone, exhibit distinct electronic properties. frontiersin.orgnih.govnih.gov

This compound has been utilized as a key building block in the synthesis of thia[n]helicenes. figshare.com In a multi-step synthetic route, it can undergo a selective mono-cross-coupling reaction with triorganoindium derivatives. The resulting intermediate can then be further coupled with other aromatic building blocks, such as naphthodithiophene, using a Stille coupling reaction. figshare.com The final step to generate the helical structure is an oxidative photocyclization of the conjugated precursor. frontiersin.orgnih.govfigshare.com This modular approach allows for the synthesis of a variety of thiahelicenes, including nih.gov-, acs.org-, nih.gov-, figshare.com-, and nih.govthiahelicenes. figshare.com

Intermediate in Complex Natural Product Synthesis

The synthesis of complex natural products is a driving force in the development of new synthetic methodologies. nih.govnih.gov The structural complexity and biological activity of natural products present significant synthetic challenges.

While direct examples of the use of this compound as an intermediate in the total synthesis of a specific complex natural product are not extensively detailed in the provided context, its role as a versatile building block in organic synthesis is well-established. Its ability to participate in cycloaddition reactions and serve as a platform for further functionalization makes it a valuable tool for constructing the intricate carbon skeletons found in many natural products. nih.gov The principles of its reactivity in forming polycyclic systems are directly applicable to the strategic assembly of complex molecular targets.

Applications in Bioconjugation Chemistry

Bioconjugation is the chemical strategy of linking molecules to biomolecules, such as proteins, for a variety of applications in research and medicine. researchgate.netyoutube.com this compound has emerged as a powerful reagent in this field due to its specific reactivity towards cysteine residues. nih.govacs.orgnih.govresearchgate.net

Cysteine is a relatively rare amino acid, making it an ideal target for selective modification in proteins. nih.gov Maleimides are well-known for their high reactivity and selectivity towards the thiol group of cysteine. nih.govexplorationpub.com this compound offers unique advantages over traditional maleimides. nih.govacs.orgnih.gov

It reacts rapidly and selectively with cysteine residues. researchgate.net Furthermore, the presence of two bromine atoms allows for sequential reactions. After the initial reaction with a cysteine thiol, a second thiol-containing molecule can be added to displace the remaining bromine atom, allowing for the attachment of up to three different functional groups to the maleimide (B117702) core. nih.govnih.gov

A particularly innovative application of this compound is in disulfide bridging. nih.govnih.govnih.govresearchgate.netbbk.ac.uk Disulfide bonds are crucial for the structural integrity of many proteins. By first reducing a native disulfide bond to generate two free cysteine thiols, this compound can be inserted to re-bridge the two cysteines. nih.govnih.govnih.gov This creates a stable, three-atom bridge that mimics the structural role of the original disulfide bond. nih.gov This technique has been demonstrated with the peptide hormone somatostatin (B550006), where a fluorescein-labeled dibromomaleimide was used to create a fluorescently tagged and bridged analogue. nih.govnih.gov

Development of Antibody-Drug Conjugates (ADCs) Utilizing Maleimide Linkers

The maleimide functional group is a cornerstone in the development of antibody-drug conjugates (ADCs), primarily due to its high reactivity and specificity towards thiol groups found in the cysteine residues of antibodies. iris-biotech.de This reaction, a Michael addition, forms a stable thioether bond, effectively tethering a cytotoxic drug to an antibody for targeted delivery to cancer cells. While traditional maleimide linkers have been instrumental in the success of ADCs like Adcetris® and Kadcyla®, they are not without their drawbacks, most notably the potential for the thiosuccinimde linkage to undergo a retro-Michael reaction, leading to premature drug release. iris-biotech.denih.gov

To address this instability, next-generation maleimides, including dibromomaleimides, have been developed. researchgate.net Dibromomaleimide-based linkers offer a significant advancement by enabling the formation of more stable conjugates. nih.govacs.org These bifunctional linkers can react with two thiol groups, often from the reduction of interchain disulfide bonds in the antibody's hinge region, to create a dithiomaleimide (DTM) linkage. nih.govacs.org This "disulfide bridging" not only attaches the drug but also reconnects the antibody chains, preserving its structural integrity. researchgate.net

A key advantage of the dibromomaleimide platform is the subsequent hydrolysis of the maleimide ring to form a stable maleamic acid. acs.orgrsc.orgrsc.org This hydrolysis effectively "locks" the conjugate, preventing the retro-Michael reaction and enhancing serum stability. rsc.orgrsc.org Research has focused on optimizing this hydrolysis step, with studies showing that the rate can be accelerated by modifying the linker structure, leading to more homogeneous and stable ADC products in a shorter time frame. rsc.orgrsc.org

The use of dibromomaleimide linkers allows for the production of ADCs with a more uniform drug-to-antibody ratio (DAR), typically achieving a DAR of four. nih.govacs.org This homogeneity is a significant improvement over conventional methods that often result in heterogeneous mixtures. nih.govacs.org Studies comparing ADCs made with dibromomaleimide linkers to those with conventional maleimide linkers have demonstrated that the former exhibit improved pharmacokinetics, superior efficacy, and reduced toxicity in vivo. nih.govacs.org

| Linker Type | Conjugation Chemistry | Key Feature | Advantage over Conventional Maleimide |

| Dibromomaleimide (DBM) | Michael addition with two thiols (disulfide bridging) | Forms a dithiomaleimide (DTM) linkage that can be hydrolyzed to a stable maleamic acid. | Increased serum stability, prevention of retro-Michael reaction, production of homogeneous ADCs with a defined DAR. nih.govacs.orgacs.orgrsc.orgrsc.org |

| Conventional Maleimide | Michael addition with one thiol | Forms a thiosuccinimide linkage. | Simplicity and established methodology. iris-biotech.de |

The synthesis of payloads equipped with a dibromomaleimide linker, such as a derivative of the potent auristatin MMAF (DBM-MMAF), has been successfully developed. nih.gov The conjugation process is straightforward and can be applied to native antibodies without the need for extensive antibody engineering. nih.govacs.org This makes the dibromomaleimide platform a versatile and broadly applicable technology for creating the next generation of stable and effective antibody-drug conjugates. nih.govacs.org

Integration of Maleimide Scaffolds into Biomaterial Design

Maleimide scaffolds, particularly those derived from or incorporating the this compound structure, are increasingly being integrated into the design of advanced biomaterials for tissue engineering and regenerative medicine. mdpi.comnih.govfrontiersin.orgnih.govbohrium.com These scaffolds serve as three-dimensional constructs that mimic the natural extracellular matrix (ECM), providing the necessary support for cell attachment, proliferation, and differentiation. frontiersin.orgnih.govbohrium.com The unique reactivity of the maleimide group, especially its ability to form stable covalent bonds with thiols via Michael addition, makes it an invaluable tool for creating crosslinked hydrogels and functionalizing biomaterial surfaces. frontiersin.orgnih.govnih.govbiorxiv.org

Hydrogels, which are water-swollen polymer networks, are a prominent class of biomaterials where maleimide chemistry is extensively used. nih.govbiorxiv.org Fast-forming and redox-responsive hydrogels can be fabricated by reacting multi-arm polymers functionalized with thiol groups with maleimide-terminated polymers. nih.gov The orthogonality of the thiol-maleimide reaction allows for the creation of hydrogels with precisely controlled crosslink densities and, consequently, tunable mechanical properties. frontiersin.orgnih.gov For instance, hydrogels formed from chitosan (B1678972) functionalized with thiol groups and dextran (B179266) functionalized with maleimide groups have been synthesized and characterized for their gelation time, swelling behavior, and degradation rate. biorxiv.org

Dibromomaleimides introduce an additional layer of functionality, enabling the creation of degradable or responsive biomaterials. The dithiomaleimide crosslinks formed by the reaction of dibromomaleimides with dithiols can be designed to be sensitive to specific stimuli. usm.edu For example, hydrogels crosslinked with dithiomaleimides have been shown to degrade in the presence of thiol-containing molecules like glutathione (B108866), which is found at elevated levels in the intracellular environment. usm.edu This thiol-induced degradation provides a mechanism for the controlled release of encapsulated cells or therapeutic agents. usm.edu

The versatility of maleimide chemistry also extends to the surface modification of scaffolds to enhance their bioactivity. frontiersin.orgnih.gov Scaffolds made from synthetic polymers often lack the biological cues necessary to promote cell adhesion. frontiersin.orgnih.gov By incorporating maleimide groups onto the surface of these materials, it becomes possible to covalently attach peptides containing cysteine residues, such as the cell-adhesive RGD sequence. This "click" chemistry approach allows for the precise control over the density of these bioactive ligands on the scaffold surface, thereby influencing cell behavior. frontiersin.orgnih.gov

| Biomaterial Application | Role of Maleimide/Dibromomaleimide | Key Research Finding |

| Hydrogel Formation | Crosslinking agent | Formation of fast-gelling and redox-responsive hydrogels through thiol-maleimide conjugation. nih.govbiorxiv.org |

| Degradable Scaffolds | Stimuli-responsive crosslinker | Dithiomaleimide crosslinks can be cleaved by thiols, allowing for controlled degradation of the biomaterial. usm.edu |

| Surface Functionalization | Reactive handle for bioconjugation | Covalent attachment of cell-adhesive peptides (e.g., RGD) to scaffold surfaces to improve cell attachment and function. frontiersin.orgnih.gov |

Development of Fluorescent Maleimide-Based Probes and Amino Acids

The maleimide scaffold is a fundamental component in the design of fluorescent probes for biological imaging and sensing, owing to its ability to selectively react with thiol groups on proteins and peptides. thieme-connect.comnih.gov This specificity allows for the targeted labeling of cysteine residues, enabling the study of protein structure, function, and localization within cells. nih.govnih.gov By attaching a fluorophore to the maleimide core, researchers can create probes that become fluorescent upon conjugation or exhibit changes in their fluorescence properties in response to their local environment. bham.ac.ukrsc.org

The development of fluorescent maleimide derivatives often involves the synthesis of molecules where the maleimide nitrogen is substituted with a fluorescent moiety, or where the maleimide double bond is functionalized to create a fluorophore. thieme-connect.combham.ac.ukrsc.orgnih.gov A significant area of research has been the creation of "turn-on" fluorescent probes. These probes are typically non-fluorescent or weakly fluorescent in their unreacted state but become brightly fluorescent upon reaction with a thiol. researchgate.net This property is highly advantageous as it reduces background fluorescence and improves the signal-to-noise ratio in imaging experiments. researchgate.net

Dibromomaleimides have emerged as particularly useful precursors for a new class of fluorescent probes. rsc.org Reaction of a dibromomaleimide with two equivalents of a thiol results in the formation of a dithiomaleimide (DTM). rsc.org These DTM derivatives often exhibit bright fluorescence with large Stokes shifts (the difference between the excitation and emission wavelengths). rsc.org This OFF-to-ON switching of fluorescence upon reaction with thiols makes dibromomaleimide-based monomers valuable for creating chemico-fluorescent responsive polymers. rsc.org For instance, copolymers containing this compound (DBMM) have been shown to be profluorescent, becoming fluorescent after post-polymerization modification with thiols. rsc.org

Furthermore, the maleimide core itself can be part of the fluorophore system. The photophysical properties of maleimide derivatives can be tuned by systematic chemical modifications. rsc.org By introducing different substituents onto the maleimide ring, it is possible to alter the excitation and emission wavelengths, as well as the quantum yield of the fluorophore. rsc.orgrsc.org This rational design approach allows for the creation of a diverse palette of maleimide-based dyes with tailored optical properties for specific applications. rsc.org

The versatility of maleimides has also been exploited to create fluorescently labeled amino acids and peptides. For example, a fluorescein-labeled dibromomaleimide has been synthesized and inserted into the disulfide bond of the peptide hormone somatostatin to create a fluorescent analogue. nih.govacs.org This strategy allows for the site-specific introduction of a fluorescent label into a biomolecule, facilitating studies of its biological activity and distribution.

| Probe Type | Principle of Operation | Example Application |

| Thiol-Reactive Probes | Covalent labeling of cysteine residues in proteins. nih.gov | Studying protein conformation and dynamics. nih.gov |

| "Turn-On" Probes | Fluorescence is activated upon reaction with a thiol. researchgate.net | High signal-to-noise imaging of thiol-containing molecules in biological systems. researchgate.net |

| Dibromomaleimide-based Probes | Formation of a fluorescent dithiomaleimide (DTM) upon reaction with thiols. rsc.org | Development of chemico-fluorescent responsive polymers and sensors. rsc.org |

| Fluorescently Labeled Peptides | Insertion of a fluorescent dibromomaleimide into a disulfide bond. nih.govacs.org | Creation of fluorescent analogues of peptide hormones for biological studies. nih.govacs.org |

Vi. Spectroscopic Characterization and Computational Chemical Analysis of 2,3 Dibromo N Methylmaleimide

Experimental Spectroscopic Characterization of 2,3-Dibromo-N-methylmaleimide

A thorough spectroscopic investigation of this compound has been conducted using various analytical methods to probe its molecular structure and vibrational modes.

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the molecular structure of this compound by identifying the chemical environments of its hydrogen and carbon atoms. ahievran.edu.tr

The ¹H NMR spectrum is characterized by a single resonance signal, which corresponds to the three equivalent protons of the N-methyl (N-CH₃) group. The appearance of a singlet for these protons indicates the absence of adjacent protons to couple with. ahievran.edu.tr

The ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) spectra provide information on the different types of carbon atoms present in the molecule. These spectra show distinct signals for the N-methyl carbon, the two equivalent carbonyl (C=O) carbons, and the two bromine-substituted olefinic carbons (C-Br). The DEPT experiment specifically confirms the presence of a methyl (CH₃) group. ahievran.edu.tr

Table 1: Experimental NMR Chemical Shifts (δ) for this compound

| Nucleus | Atom Type | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | N-CH₃ | Not specified in snippets | Singlet |

| ¹³C | N-CH₃ | Not specified in snippets | Quartet (in off-resonance) |

| ¹³C | C=O | Not specified in snippets | Singlet |

The vibrational characteristics of this compound have been examined using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy in the solid phase. ahievran.edu.tr The experimental spectra have been recorded and assignments for the fundamental vibrational modes have been proposed based on their intensity and frequency. These assignments are further supported by theoretical calculations. ahievran.edu.tr

Key vibrational modes observed include:

C=O Stretching: Strong absorptions in the FT-IR spectrum characteristic of the symmetric and asymmetric stretching of the two carbonyl groups in the maleimide (B117702) ring.

C=C Stretching: A band corresponding to the stretching of the carbon-carbon double bond within the five-membered ring.

N-CH₃ Vibrations: Modes associated with the stretching and bending of the N-methyl group.

C-Br Stretching: Vibrations at lower frequencies corresponding to the stretching of the carbon-bromine bonds.

Table 2: Selected Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |

|---|---|---|

| C=O Asymmetric Stretching | Not specified in snippets | Not specified in snippets |

| C=O Symmetric Stretching | Not specified in snippets | Not specified in snippets |

| C=C Stretching | Not specified in snippets | Not specified in snippets |

| N-CH₃ Stretching | Not specified in snippets | Not specified in snippets |

Gas Chromatography-Mass Spectrometry (GC-MS) analysis provides information on the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation products. For this compound, the mass spectrum shows several key peaks that aid in its identification.

Table 3: Key Peaks in the GC-MS Spectrum of this compound

| Peak Rank | m/z Ratio |

|---|---|

| Top Peak | 131 |

| 2nd Highest Peak | 133 |

Data sourced from NIST Mass Spectrometry Data Center.

Advanced Computational Studies of this compound and its Derivatives

Theoretical chemistry provides powerful tools for investigating molecular properties that complement experimental findings.

Density Functional Theory (DFT) calculations have been employed to investigate the structural and spectroscopic properties of this compound. ahievran.edu.tr These computational methods allow for the prediction of various molecular parameters.

The molecular geometry of this compound has been optimized using DFT (specifically the B3LYP method) and Hartree-Fock (HF) methods with various basis sets. ahievran.edu.tr These calculations provide the most stable three-dimensional arrangement of the atoms in the molecule, yielding theoretical bond lengths and bond angles. The calculated geometric parameters are generally in good agreement with experimental data from related molecules, thereby validating the computational model. ahievran.edu.tr

Table 4: Selected Calculated Geometric Parameters for this compound using DFT (B3LYP)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | Not specified in snippets |

| Bond Length | C=C | Not specified in snippets |

| Bond Length | C-N | Not specified in snippets |

| Bond Length | C-Br | Not specified in snippets |

| Bond Angle | C-N-C | Not specified in snippets |

Hartree-Fock and Post-Hartree-Fock Methods (e.g., MP2, SCF)

The Hartree-Fock (HF) method, based on the self-consistent field (SCF) approach, is a fundamental ab initio quantum chemistry method. researchgate.netahievran.edu.tr It approximates the many-electron wavefunction as a single Slater determinant, providing a foundational understanding of the electronic structure. While the HF method systematically neglects electron correlation (the interaction between individual electrons), it serves as a crucial starting point for more advanced computational techniques. researchgate.net It has been used alongside DFT to calculate the geometry, vibrational frequencies, and NMR shifts of this compound, providing a baseline for comparison with methods that include electron correlation. researchgate.netahievran.edu.tr

Post-Hartree-Fock methods aim to improve upon the HF approximation by explicitly including electron correlation. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common post-HF method. These methods are more computationally demanding than DFT or HF but often yield more accurate results for properties that are sensitive to electron correlation effects. For a molecule like this compound, such methods could provide a more refined description of its electronic structure and intermolecular interactions.

Conformational Analysis and Inter-Ring Torsions

Conformational analysis involves identifying the most stable three-dimensional arrangement of a molecule's atoms. For this compound, the core structure is the five-membered maleimide ring. Computational geometry optimizations using methods like DFT and HF consistently show that the maleimide ring is essentially planar. This planarity is due to the sp² hybridization of the carbon and nitrogen atoms within the ring and the delocalization of π-electrons across the C=C and C=O bonds.

As this compound consists of a single ring system, the concept of "inter-ring torsions" is not applicable. The conformational analysis primarily focuses on the orientation of the substituents attached to the ring, namely the N-methyl group. Calculations are used to determine the rotational barrier of the methyl group and to confirm that the lowest energy conformation corresponds to the planar ring structure.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions. For derivatives of maleimide, a particularly important class of reactions is the Diels-Alder cycloaddition, where the maleimide acts as a dienophile. nccr-must.ch Computational studies can map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, the transition states that connect them. nccr-must.chresearchgate.net

By calculating the activation energies (the energy difference between the reactants and the transition state), chemists can predict reaction rates and selectivity. mdpi.com For a Diels-Alder reaction involving a maleimide derivative, computational analysis can determine whether the reaction proceeds through a concerted (single-step) or a stepwise mechanism. nccr-must.ch It can also explain the observed regioselectivity and stereoselectivity by comparing the activation barriers of different possible reaction pathways. mdpi.com The analysis of orbital interactions, specifically the HOMO of the diene and the LUMO of the dienophile (this compound), is crucial in understanding the favorability of these cycloaddition reactions. masterorganicchemistry.com

Q & A

Q. What are the established synthetic routes for 2,3-dibromo-N-methylmaleimide, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via bromination of N-methylmaleimide using bromine in acetic acid or via direct condensation of dibromomaleic anhydride with methylamine. Key factors include temperature control (0–5°C for exothermic bromination), stoichiometric excess of bromine, and inert atmosphere to prevent side reactions. Purification often involves recrystallization from ethanol or dichloromethane/hexane mixtures. Yield optimization requires careful monitoring of reaction time and intermediate stability .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

A combined experimental-theoretical approach is recommended:

- FT-IR/FT-Raman : Assign vibrational modes (e.g., C=O stretching at ~1750 cm⁻¹, C-Br at ~650 cm⁻¹) to confirm functional groups .

- NMR : H and C NMR (e.g., N-methyl proton resonance at ~3.0 ppm, carbonyl carbons at ~165 ppm) verify substitution patterns .

- DFT calculations : Compare experimental spectra with theoretical models (B3LYP/6-311++G(d,p)) to refine molecular geometry and electronic properties .

Q. How does the reactivity of this compound compare to other maleimide derivatives in nucleophilic substitution reactions?

The electron-withdrawing bromine atoms enhance electrophilicity at the maleimide core, making it highly reactive toward thiols, amines, and Grignard reagents. For example, it undergoes regioselective bis-alkylation with indole Grignard reagents in THF or benzene/HMPA, yielding bisindolylmaleimides. Reactivity is pH-dependent in aqueous systems, with optimal thiol conjugation occurring at pH 6.5–7.5 .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in bis- or polyalkylation reactions involving this compound?

Regioselectivity is influenced by steric and electronic factors:

- Solvent effects : Polar aprotic solvents (THF, DMF) favor nucleophilic attack at the less hindered β-position.

- Catalytic additives : HMPA enhances reactivity with bulky nucleophiles (e.g., 7-chloroindole) by stabilizing transition states .

- Stepwise substitution : Sequential addition of nucleophiles under controlled temperatures (e.g., −78°C to room temperature) can achieve asymmetric disubstitution .

Q. How do computational models resolve discrepancies between experimental and theoretical vibrational spectra?

Discrepancies in C-Br stretching frequencies often arise from anharmonicity or solvent effects. Hybrid DFT functionals (e.g., B3LYP-D3 with dispersion corrections) and scaling factors (0.961–0.967) improve agreement. For example, Karabacak et al. reconciled FT-IR data by incorporating solvent dielectric constants in simulations .

Q. What experimental evidence supports or contradicts proposed reaction mechanisms for cysteine bioconjugation using bromomaleimide derivatives?

Tedaldi et al. demonstrated reversible cysteine modification via thiol-Michael addition, but competing hydrolysis of the maleimide ring at physiological pH (~7.4) limits stability. Contradictions arise in kinetic studies: some report rapid conjugation (t₁/₂ < 1 min), while others note slower rates due to steric hindrance from protein tertiary structures. Methodological adjustments (e.g., pH control, maleimide ring stabilization via electron-withdrawing groups) are critical .

Q. How does this compound serve as a precursor in synthesizing bioactive bisindolylmaleimides?

It reacts with indole Grignard reagents (e.g., 7-chloroindole) to form bisindolylmaleimides, key intermediates in kinase inhibitors. Optimized conditions (THF, HMPA catalyst, 54% yield) balance steric demand and electronic activation. Post-functionalization (e.g., Suzuki coupling) introduces diversity for structure-activity relationship (SAR) studies .

Q. What are the thermodynamic and kinetic stability profiles of this compound under varying storage and reaction conditions?

Stability studies show degradation via hydrolysis (t₁/₂ ~24 hr in aqueous buffer, pH 7.4) and photolysis (UV light). Storage recommendations: anhydrous solvents (DCM, acetonitrile) at −20°C under argon. Kinetic stability improves in aprotic solvents (e.g., DMF), where half-life extends to >72 hr .

Q. How can researchers mitigate competing side reactions (e.g., ring-opening or dimerization) during functionalization of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.